2-(Difluoromethoxy)aniline

Medicinal Chemistry Property Optimization Synthetic Route Planning

2-(Difluoromethoxy)aniline (CAS 22236-04-0) is a fluorinated aromatic amine characterized by a difluoromethoxy (-OCHF₂) substituent positioned ortho to the amino group on the benzene ring. With a molecular formula of C₇H₇F₂NO and a molecular weight of 159.13 g/mol, this compound serves as a versatile building block in organic synthesis, particularly for introducing both fluorinated and aniline functionalities into more complex molecular scaffolds.

Molecular Formula C7H7F2NO
Molecular Weight 159.13 g/mol
CAS No. 22236-04-0
Cat. No. B1298309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)aniline
CAS22236-04-0
Molecular FormulaC7H7F2NO
Molecular Weight159.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OC(F)F
InChIInChI=1S/C7H7F2NO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H,10H2
InChIKeyCGNAIUUCOVWLLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethoxy)aniline (CAS 22236-04-0): Ortho-Substituted Fluorinated Aniline Building Block for Pharmaceutical and Agrochemical Synthesis


2-(Difluoromethoxy)aniline (CAS 22236-04-0) is a fluorinated aromatic amine characterized by a difluoromethoxy (-OCHF₂) substituent positioned ortho to the amino group on the benzene ring [1]. With a molecular formula of C₇H₇F₂NO and a molecular weight of 159.13 g/mol, this compound serves as a versatile building block in organic synthesis, particularly for introducing both fluorinated and aniline functionalities into more complex molecular scaffolds [2]. Its physicochemical properties, including a boiling point of 205 °C, a density of 1.272 g/mL at 25 °C, and a refractive index (n20/D) of 1.505, are well-characterized . The difluoromethoxy group is recognized in medicinal and agricultural chemistry for its ability to modulate key molecular properties such as lipophilicity, metabolic stability, and hydrogen-bonding capacity [3].

Why 2-(Difluoromethoxy)aniline Cannot Be Simply Replaced by Other Aniline Derivatives


The substitution pattern and electronic character of the substituent on an aniline ring are critical determinants of its reactivity and the properties of any derived product. Simply replacing 2-(Difluoromethoxy)aniline with an unsubstituted aniline or a different halogenated analog can lead to substantial differences in synthetic outcomes and final compound performance . The difluoromethoxy group confers a unique combination of strong electron-withdrawing inductive effects and potential for hydrogen bonding, which alters the nucleophilicity of the amino group and the electron density of the aromatic ring . Furthermore, the lipophilicity (LogP) and basicity (pKa) are finely tuned by the specific substituent, impacting downstream factors like membrane permeability, solubility, and metabolic stability in pharmaceutical or agrochemical applications . The following quantitative evidence underscores these critical differences.

Quantitative Differentiation Guide: Selecting 2-(Difluoromethoxy)aniline (CAS 22236-04-0) Based on Measurable Parameters


Regioisomeric Position Impacts Basicity (pKa): Ortho vs. Para Substitution

The basicity of an aniline derivative, as measured by its pKa, is a crucial parameter influencing its behavior in acid/base reactions and salt formation. The ortho-substituted 2-(Difluoromethoxy)aniline exhibits a significantly lower pKa (higher acidity of the conjugate acid) compared to its para-substituted isomer, 4-(Difluoromethoxy)aniline . This difference arises from the proximity of the electron-withdrawing difluoromethoxy group to the amino functionality, which more effectively reduces electron density on the nitrogen atom, thereby decreasing its basicity.

Medicinal Chemistry Property Optimization Synthetic Route Planning

Regioisomeric Position Modulates Lipophilicity (LogP): Ortho vs. Meta vs. Para

Lipophilicity, quantified by the octanol-water partition coefficient (LogP), governs a molecule's solubility, membrane permeability, and overall pharmacokinetic profile. The position of the difluoromethoxy substituent on the aniline ring directly influences this property. The ortho (2-) isomer has a measured LogP of 2.4514, which is significantly higher than the LogP of the para (4-) isomer, reported as 1.9134 [1]. The meta (3-) isomer shares an identical LogP value to the ortho-isomer, indicating that while overall lipophilicity can be similar for some positions, it is distinct from the para-isomer [2].

Medicinal Chemistry Agrochemicals ADME Optimization

Electronic and Steric Effects Alter Nucleophilicity for Chemical Synthesis

The ortho-position of the difluoromethoxy group in 2-(Difluoromethoxy)aniline exerts both steric hindrance and a strong inductive electron-withdrawing effect on the adjacent amino group, which is absent in unsubstituted aniline and differs in magnitude from other halogenated analogs . This combination reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity. While precise kinetic data comparing reaction rates is scarce, vendor and literature sources consistently highlight this as a defining and differentiating feature of its reactivity profile .

Synthetic Chemistry Reaction Optimization Process Development

Physical Form and Handling: Liquid State vs. Solid Analogs

The physical state of a chemical at ambient temperature is a primary driver of procurement and handling protocols. 2-(Difluoromethoxy)aniline is a liquid at room temperature , which distinguishes it from several closely related aniline derivatives that are solids. For example, 4-(Difluoromethoxy)aniline is described as a white to off-white solid , and 4-methoxyaniline is also a solid at room temperature. This difference in physical form has direct implications for its use in both laboratory and industrial settings.

Process Chemistry Formulation Material Handling

Recommended Application Scenarios for 2-(Difluoromethoxy)aniline (CAS 22236-04-0)


Scaffold for Optimizing Lipophilicity (LogP) in Lead Compounds

Medicinal chemists should prioritize 2-(Difluoromethoxy)aniline when the goal is to increase lipophilicity relative to a para-substituted analog without resorting to a meta-substitution pattern. The data shows a LogP of 2.4514, which is ~0.5 units higher than the para-isomer (LogP 1.9134) . This targeted increase can be crucial for improving membrane permeability or adjusting a compound's logD profile to achieve a desired balance between solubility and passive diffusion .

Modulating Basicity (pKa) for pH-Sensitive Formulations or Salt Selection

Formulation scientists and process chemists developing salt forms or pH-sensitive reactions will find the distinct basicity of 2-(Difluoromethoxy)aniline valuable. Its predicted pKa of 2.93 makes it a weaker base than its para-counterpart (pKa 4.15) . This property can be exploited to prevent unwanted protonation in acidic environments or to engineer specific salt-forming behaviors with acidic counterions that would be less favorable with a more basic aniline derivative .

Building Block for Ortho-Specific Reactivity in Coupling Reactions

Synthetic chemists designing multi-step syntheses should consider this compound when the ortho-substitution pattern is required for subsequent directing group chemistry or to introduce steric bulk near the reaction center. The ortho-difluoromethoxy group will influence the reactivity of the amine and the regioselectivity of electrophilic aromatic substitution reactions differently than meta- or para-substituted analogs . This allows for the creation of synthetic pathways that would be inaccessible or low-yielding with other isomers.

Liquid Intermediate for Automated Synthesis and Flow Chemistry

Laboratories equipped with automated liquid handlers or continuous flow reactors will benefit from the liquid state of 2-(Difluoromethoxy)aniline at room temperature . Unlike solid 4-(Difluoromethoxy)aniline , the 2-isomer can be accurately and precisely dispensed by volume without the need for creating stock solutions, reducing solvent use, minimizing operator exposure to dust, and streamlining high-throughput experimentation workflows .

Technical Documentation Hub

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